molecular formula C14H28N2O B4978886 2-ethyl-N-(1-isopropyl-4-piperidinyl)butanamide

2-ethyl-N-(1-isopropyl-4-piperidinyl)butanamide

Cat. No. B4978886
M. Wt: 240.38 g/mol
InChI Key: KVJHLRZKCFGUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N-(1-isopropyl-4-piperidinyl)butanamide, also known as EIPB, is a chemical compound that belongs to the class of piperidine derivatives. It is a synthetic compound that has been extensively studied for its potential use in scientific research. EIPB has shown promising results in various studies, making it a popular choice for researchers looking to explore its potential applications.

Mechanism of Action

The exact mechanism of action of 2-ethyl-N-(1-isopropyl-4-piperidinyl)butanamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. This modulation may help to improve cognitive function and reduce inflammation in the body.
Biochemical and Physiological Effects:
2-ethyl-N-(1-isopropyl-4-piperidinyl)butanamide has been shown to have a range of biochemical and physiological effects. For example, it has been shown to increase levels of dopamine in the brain, which may help to improve cognitive function and reduce symptoms of Parkinson's disease. Additionally, 2-ethyl-N-(1-isopropyl-4-piperidinyl)butanamide has been shown to reduce inflammation in the body, which may help to reduce symptoms of conditions such as arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-ethyl-N-(1-isopropyl-4-piperidinyl)butanamide in lab experiments is its potential for use in the treatment of various neurological and inflammatory disorders. Additionally, 2-ethyl-N-(1-isopropyl-4-piperidinyl)butanamide is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using 2-ethyl-N-(1-isopropyl-4-piperidinyl)butanamide in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several potential future directions for research on 2-ethyl-N-(1-isopropyl-4-piperidinyl)butanamide. For example, further studies could be conducted to better understand its mechanism of action and potential applications in the treatment of neurological and inflammatory disorders. Additionally, research could be conducted to explore the potential use of 2-ethyl-N-(1-isopropyl-4-piperidinyl)butanamide in combination with other drugs or therapies to enhance its effectiveness. Finally, studies could be conducted to explore the potential side effects and safety of 2-ethyl-N-(1-isopropyl-4-piperidinyl)butanamide in humans.

Synthesis Methods

2-ethyl-N-(1-isopropyl-4-piperidinyl)butanamide can be synthesized using a variety of methods, including the reaction of 1-isopropyl-4-piperidone with 2-ethylbutyryl chloride in the presence of a base such as sodium hydroxide. The resulting compound can be purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

2-ethyl-N-(1-isopropyl-4-piperidinyl)butanamide has been studied extensively for its potential use in scientific research. It has been shown to have a range of applications, including as a potential treatment for various neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, 2-ethyl-N-(1-isopropyl-4-piperidinyl)butanamide has been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as arthritis and inflammatory bowel disease.

properties

IUPAC Name

2-ethyl-N-(1-propan-2-ylpiperidin-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O/c1-5-12(6-2)14(17)15-13-7-9-16(10-8-13)11(3)4/h11-13H,5-10H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJHLRZKCFGUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1CCN(CC1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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